(E/Z)-3-O-Methyl Entacapone
Overview
Description
(E/Z)-3-O-Methyl Entacapone is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and a nitro group attached to a phenyl ring. It is often studied for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-3-O-Methyl Entacapone typically involves multiple steps. One common method includes the reaction of vanillin with N,N-diethylcyanoacetamide in the presence of a weak organic acid and an amine compound used as catalysts. The resulting product is then nitrated and demethylated to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-3-O-Methyl Entacapone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(E/Z)-3-O-Methyl Entacapone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E/Z)-3-O-Methyl Entacapone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. By inhibiting COMT, the compound increases the availability of neurotransmitters like dopamine, which is beneficial in treating Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A well-known COMT inhibitor used in Parkinson’s disease treatment.
Tolcapone: Another COMT inhibitor with a similar mechanism of action.
Opicapone: A newer COMT inhibitor with improved pharmacokinetic properties.
Uniqueness
(E/Z)-3-O-Methyl Entacapone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C15H17N3O5 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3 |
InChI Key |
MAZRYCCTAIVEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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